molecular formula C22H28N4O3 B12721499 (E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine CAS No. 151539-17-2

(E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine

Cat. No.: B12721499
CAS No.: 151539-17-2
M. Wt: 396.5 g/mol
InChI Key: MKSLKVFNMXFUBF-PKNBQFBNSA-N
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Description

(E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine is a synthetic organic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique styryl group attached to the xanthine core, which may impart specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Styryl Group Introduction: The styryl group is introduced through a condensation reaction between the xanthine derivative and an appropriate aldehyde or ketone.

    Methoxy and Dimethyl Substitution: The methoxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures would ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The styryl group may enhance binding affinity or selectivity, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine compound used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative with vasodilatory properties.

Uniqueness

(E)-8-(4-Methoxy-2,3-dimethylstyryl)-1,3-dipropylxanthine is unique due to its specific structural modifications, which may impart distinct biological activities compared to other xanthine derivatives. The presence of the styryl group and methoxy substitution could lead to unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

151539-17-2

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C22H28N4O3/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)23-18(24-20)11-9-16-8-10-17(29-5)15(4)14(16)3/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+

InChI Key

MKSLKVFNMXFUBF-PKNBQFBNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)C

Origin of Product

United States

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